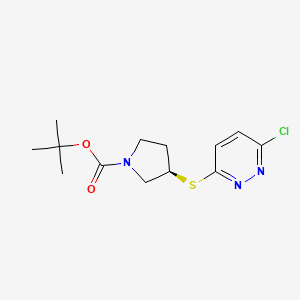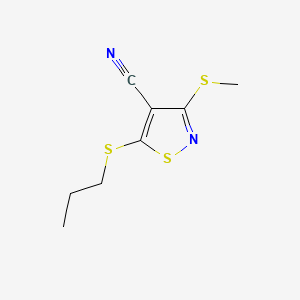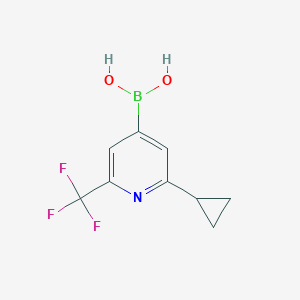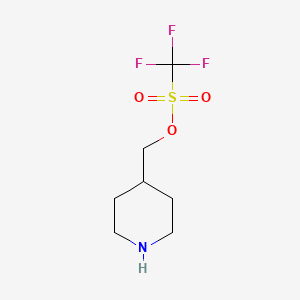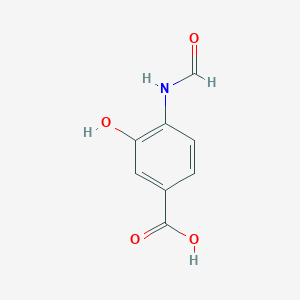
4-Formamido-3-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formamido-3-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of a formamido group (-NHCHO) and a hydroxyl group (-OH) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formamido-3-hydroxybenzoic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with formic acid. The reaction is carried out in an aqueous medium at elevated temperatures. For instance, a solution of 4-amino-3-hydroxybenzoic acid in formic acid and water is heated to around 70°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Formamido-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formamido group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-formamido-3-oxobenzoic acid, while reduction of the formamido group can produce 4-amino-3-hydroxybenzoic acid.
Aplicaciones Científicas De Investigación
4-Formamido-3-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Formamido-3-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Formamido-3-hydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:
4-Hydroxybenzoic acid: Lacks the formamido group, making it less versatile in certain chemical reactions.
3,5-Dihydroxybenzoic acid: Contains two hydroxyl groups, which can lead to different reactivity and applications.
Protocatechuic acid: Has hydroxyl groups at different positions, affecting its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C8H7NO4 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
4-formamido-3-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7NO4/c10-4-9-6-2-1-5(8(12)13)3-7(6)11/h1-4,11H,(H,9,10)(H,12,13) |
Clave InChI |
SXPILDKUHXARLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


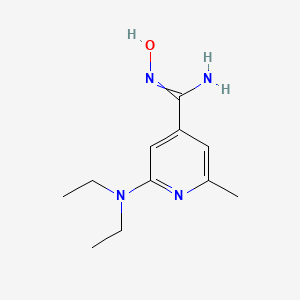

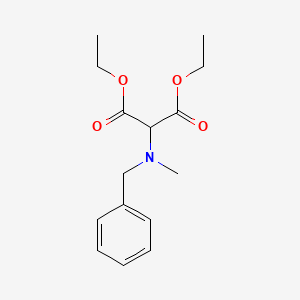
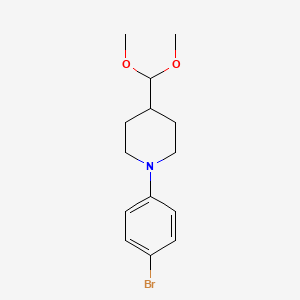
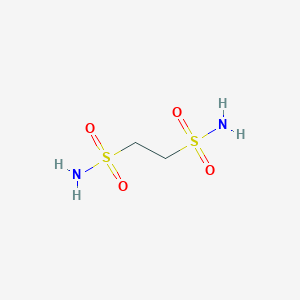
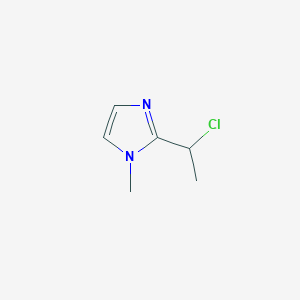



![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
